molecular formula C10H23FO2Si2 B12321479 Fluorotrimethylsilylketeneethyltrimethylsilylacetal

Fluorotrimethylsilylketeneethyltrimethylsilylacetal

Cat. No.: B12321479
M. Wt: 250.46 g/mol
InChI Key: WECXVMSWEVCFKZ-MDZDMXLPSA-N
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Chemical Reactions Analysis

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate compounds that further react to form the final products .

Comparison with Similar Compounds

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal can be compared with similar compounds such as:

The uniqueness of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .

Properties

Molecular Formula

C10H23FO2Si2

Molecular Weight

250.46 g/mol

IUPAC Name

[(E)-1-ethoxy-2-fluoro-2-trimethylsilylethenoxy]-trimethylsilane

InChI

InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3/b10-9+

InChI Key

WECXVMSWEVCFKZ-MDZDMXLPSA-N

Isomeric SMILES

CCO/C(=C(/F)\[Si](C)(C)C)/O[Si](C)(C)C

Canonical SMILES

CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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